N-Boc-(S)-(-)-2-amino-1-butanol

Descripción

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive;Acute Toxic, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

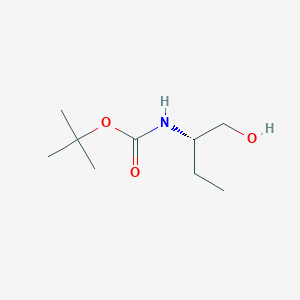

Structure

2D Structure

3D Structure

Propiedades

IUPAC Name |

tert-butyl N-[(2S)-1-hydroxybutan-2-yl]carbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H19NO3/c1-5-7(6-11)10-8(12)13-9(2,3)4/h7,11H,5-6H2,1-4H3,(H,10,12)/t7-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LQRGWGOFPUXNOV-ZETCQYMHSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(CO)NC(=O)OC(C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC[C@@H](CO)NC(=O)OC(C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H19NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40460467 | |

| Record name | N-Boc-(S)-(-)-2-amino-1-butanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40460467 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

189.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

150736-72-4 | |

| Record name | N-Boc-(S)-(-)-2-amino-1-butanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40460467 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | tert-butyl N-[(2S)-1-hydroxybutan-2-yl]carbamate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Significance of N Boc S 2 Amino 1 Butanol in Chemical Research

Role as a Chiral Building Block and Intermediate in Organic Synthesis

N-Boc-(S)-(-)-2-amino-1-butanol serves as a fundamental chiral building block, a molecule that introduces a specific three-dimensional arrangement into a larger synthetic target. sigmaaldrich.com Chirality, or the "handedness" of a molecule, is a critical factor in the synthesis of complex organic molecules, as different enantiomers (non-superimposable mirror images) can exhibit vastly different biological activities. The (S) configuration of this compound ensures that reactions proceed with a high degree of stereoselectivity, leading to the desired enantiomer of the final product. cymitquimica.com

The presence of both a protected amine and a primary alcohol functional group allows for a wide range of chemical transformations. cymitquimica.com The Boc group provides a robust shield for the amine, preventing it from reacting while other parts of the molecule are modified. cymitquimica.comchemimpex.com This protecting group can be selectively removed under specific conditions, revealing the amine for subsequent reactions. This versatility makes it an indispensable intermediate in multi-step synthetic sequences. cymitquimica.com For instance, it is utilized in the synthesis of homochiral 2-methylpyrroles. scientificlabs.co.uk

The synthesis of its parent compound, (S)-2-aminobutanol, highlights the importance of efficient and environmentally friendly methods in producing these crucial chiral intermediates. google.comgoogle.com Various synthetic strategies have been explored, including the reduction of (S)-2-aminobutyric acid. google.com

Importance in Medicinal Chemistry and Pharmaceutical Intermediates

The application of this compound is particularly prominent in the field of medicinal chemistry, where it functions as a key intermediate in the synthesis of various pharmaceutical agents. chemimpex.com The precise spatial arrangement of its functional groups is often a prerequisite for effective interaction with biological targets such as enzymes and receptors.

A notable example of its application is in the synthesis of antitubercular drugs. (S)-(+)-2-Amino-1-butanol, the deprotected form of the title compound, is a critical intermediate for the synthesis of (S,S)-ethambutol, an antibacterial agent used in the treatment of tuberculosis. scientificlabs.co.ukgoogle.com The synthesis of DL-2-Amino-1-butanol, a precursor for the resolution to the desired d-2-amino-1-butanol for ethambutol (B1671381) synthesis, has been a subject of process optimization to ensure high purity and yield. google.com

Furthermore, chiral amino alcohols like this compound are integral to the development of a broad spectrum of bioactive molecules. chemimpex.com They are used in the creation of enzyme inhibitors and have been instrumental in the synthesis of novel therapeutic agents, including those for cancer research. chemimpex.com The ability to introduce specific functional groups into larger molecular frameworks makes this compound highly valuable for medicinal chemists aiming to design innovative drugs. chemimpex.com The synthesis of (S)-2-(6-benzylamino-9-isopropyl-9H-purin-2-ylamino)butan-1-ol, an (S)-enantiomer of roscovitine, further illustrates its utility in creating complex, biologically active molecules. scientificlabs.co.uk

The table below provides a summary of the key properties of this compound.

| Property | Value |

| Molecular Formula | C9H19NO3 |

| Molecular Weight | 189.25 g/mol |

| Appearance | White to off-white solid |

| Melting Point | 40-45 °C |

| CAS Number | 150736-72-4 |

Applications of N Boc S 2 Amino 1 Butanol in Asymmetric Synthesis

Utilization as a Chiral Auxiliary

A chiral auxiliary is a molecule that is temporarily incorporated into a synthetic route to direct the formation of a specific stereoisomer. N-Boc-(S)-(-)-2-amino-1-butanol and its derivatives are effective chiral auxiliaries due to their ability to create a chiral environment that influences the stereochemical outcome of a reaction. wikipedia.org The Boc (tert-butyloxycarbonyl) protecting group on the nitrogen atom allows for selective reactions at the hydroxyl group, and vice versa, providing synthetic flexibility.

Diastereoselective Reactions Employing this compound Derivatives

Derivatives of this compound are instrumental in a variety of diastereoselective reactions. For instance, they can be converted into chiral oxazolidinones, which are powerful auxiliaries for asymmetric alkylations, aldol (B89426) reactions, and Diels-Alder reactions. The stereocenter of the amino alcohol directs the approach of incoming reagents, leading to the preferential formation of one diastereomer over the other.

In one documented application, the diastereoselective reduction of an N-Boc-protected δ-amino-α,β-unsaturated γ-keto ester was achieved with high selectivity using different reducing agents. researchgate.net Under chelation control with LiAlH(O-t-Bu)3, the anti-alcohol was the major product, while under Felkin-Anh control with NB-Enantride, the syn-alcohol predominated. researchgate.net This demonstrates the ability of the chiral center, originating from the amino alcohol backbone, to influence the stereochemical course of the reduction.

Furthermore, the synthesis of vicinal amino alcohols, a common motif in natural products and pharmaceuticals, often employs strategies that rely on the diastereoselectivity imparted by chiral auxiliaries derived from amino acids. researchgate.net The principles governing these reactions, such as the Felkin-Anh model, are crucial for predicting and controlling the stereochemical outcome. researchgate.net

Evaluation of Stereochemical Induction in Asymmetric Transformations

The effectiveness of a chiral auxiliary is measured by its ability to induce a high degree of stereoselectivity. In the case of this compound derivatives, the stereochemical induction is often excellent. For example, in the synthesis of chiral hydrazones, subsequent reactions with organolithium reagents have been shown to proceed with diastereoselectivities of up to >99% de (diastereomeric excess). nih.gov

The stereochemical outcome of reactions involving these auxiliaries can sometimes be influenced by the reaction conditions and the nature of the substrates. For instance, the cyclization of mesylates derived from N-Boc-β-aminoalcohols can lead to the formation of oxazolidinones with either inversion or retention of configuration, suggesting the involvement of both SN1 and SN2 mechanisms. researchgate.net A thorough understanding of these factors is essential for the rational design of stereoselective syntheses.

Chiral Ligand Design and Synthesis

Beyond their role as transient auxiliaries, derivatives of this compound serve as valuable scaffolds for the synthesis of chiral ligands. These ligands can then be used in catalytic amounts to control the stereochemistry of metal-catalyzed reactions.

Development of Chiral Ligands from this compound Scaffolds

The amino and alcohol functionalities of this compound provide convenient handles for modification and incorporation into larger, more complex ligand structures. For example, chiral amino alcohol ligands based on pyrrolidine (B122466) and piperidine (B6355638) have been synthesized from (R)-2-amino-1-butanol and used in the enantioselective alkylation of aryl aldehydes. researchgate.net

The design of these ligands often aims to create a well-defined chiral pocket around the metal center, which in turn dictates the stereochemical outcome of the catalyzed reaction. The modular nature of these scaffolds allows for the systematic tuning of steric and electronic properties to optimize catalytic performance.

Performance in Metal-Catalyzed Asymmetric Processes

Chiral ligands derived from amino alcohols have demonstrated high efficacy in a range of metal-catalyzed asymmetric processes. These include, but are not limited to, reductions, oxidations, and carbon-carbon bond-forming reactions.

A notable example is the use of chiral ligands in the Sharpless asymmetric aminohydroxylation, which provides a direct route to enantiomerically pure vicinal amino alcohols. nih.gov In this reaction, chiral ligands derived from cinchona alkaloids, in conjunction with an osmium catalyst, induce high levels of enantioselectivity. nih.gov

Similarly, chiral Ni(II) complexes of Schiff bases derived from amino acids and chiral tridentate ligands have emerged as a powerful methodology for the asymmetric synthesis of a wide variety of tailor-made α-amino acids. nih.govresearchgate.net The success of these systems relies on the ability of the chiral ligand to create a rigid and well-defined coordination sphere around the nickel ion, thereby controlling the facial selectivity of the reaction.

Stereoselective Transformations Facilitated by this compound Derivatives

The inherent chirality of this compound can be leveraged to facilitate a variety of stereoselective transformations beyond its use as a traditional auxiliary or ligand scaffold.

For instance, the development of diastereoconvergent syntheses allows for the formation of a single product diastereomer from a mixture of starting material diastereomers. nih.govnsf.gov This powerful strategy simplifies synthetic routes by eliminating the need for diastereomerically pure starting materials. In one such example, a diastereoconvergent synthesis of anti-1,2-amino alcohols was achieved via an intermolecular C-H amination of homoallylic alcohol derivatives. nih.govnsf.gov The stereochemical outcome was controlled by a stereoelectronic effect in the key nih.gov-sigmatropic rearrangement step. nih.govnsf.gov

Furthermore, derivatives of this compound can be used to prepare other valuable chiral building blocks. For example, the inversion of configuration of N-Boc-β-aminoalcohols can be achieved through a facile SN2 cyclization to oxazolidinones, followed by hydrolysis. researchgate.net This provides access to the opposite enantiomer of the starting amino alcohol, expanding the range of available chiral synthons.

Carbon-Carbon Bond Forming Reactions

One of the most powerful applications of auxiliaries derived from this compound is in the stereoselective formation of carbon-carbon bonds, most notably through the asymmetric alkylation of enolates. nih.gov The process involves converting the parent amino alcohol into a chiral oxazolidinone, which is then N-acylated. Deprotonation of this N-acyl oxazolidinone creates a rigid, chelated Z-enolate. The steric bulk of the auxiliary's substituent (an ethyl group in this case) effectively shields one face of the enolate, directing the approach of an electrophile, such as an alkyl halide, to the opposite face. nih.gov This results in the formation of a new carbon-carbon bond with a high degree of stereocontrol.

This multi-step sequence demonstrates the power of using a recoverable chiral auxiliary to induce stereochemistry in an acyclic system. The final chiral carboxylic acid is obtained after the straightforward cleavage of the auxiliary, which can often be recovered and recycled. nih.govnih.gov

Table 1: Example of Asymmetric Alkylation using a Derivative of (S)-2-Amino-1-butanol

| Step | Reactants | Product | Key Features |

|---|---|---|---|

| 1. Acylation | (S)-4-ethyl-2-oxazolidinone, Propionyl chloride | (S)-4-ethyl-3-propionyl-2-oxazolidinone | Forms the substrate for alkylation. |

| 2. Enolate Formation | N-propionyl oxazolidinone, Strong base (e.g., NaHMDS) | Rigid (Z)-enolate | The chiral auxiliary directs the stereochemistry. |

| 3. Alkylation | (Z)-enolate, Allyl iodide | (S)-4-ethyl-3-((R)-2-methylpent-4-enoyl)-2-oxazolidinone | Diastereoselective C-C bond formation (>98:2 dr typical). nih.gov |

| 4. Cleavage | Alkylated oxazolidinone, LiOH/H₂O₂ | (R)-2-methyl-4-pentenoic acid | Releases the chiral product and recovers the auxiliary. nih.gov |

Stereoselective Synthesis of Aminodiols

Information regarding the direct use of this compound as a starting material for the stereoselective synthesis of other aminodiols could not be located in the surveyed literature.

Synthesis of Chiral Amino Acid Derivatives (e.g., β²,²-Amino Acids)

Chiral oxazolidinones derived from (S)-2-amino-1-butanol are powerful tools for the asymmetric synthesis of non-proteinogenic amino acids. These methods allow for the construction of both α- and β-amino acid derivatives with high stereoselectivity.

For the synthesis of β-amino acids, a key strategy is the diastereoselective conjugate addition (Michael addition) of nucleophiles to α,β-unsaturated N-acyl oxazolidinones. nih.gov In this approach, the chiral auxiliary directs the addition of a nucleophile (such as an organocuprate or a soft enolate) to the β-position of the unsaturated system, establishing a new stereocenter with high control.

For the synthesis of α-amino acids, the asymmetric alkylation methodology described previously is widely used. nih.gov Furthermore, these auxiliaries are foundational in developing synthetic routes toward more complex amino acids, such as β²,²-amino acids, which contain a challenging quaternary stereocenter at the α-position. digitellinc.com The synthesis of these highly substituted amino acids is crucial for their application in peptidomimetics and the development of novel pharmaceuticals. digitellinc.com While various complex strategies exist for these targets, the fundamental principles of stereocontrol are often established using well-behaved chiral auxiliaries like those derived from amino alcohols. digitellinc.com

Oxazoline and Oxazolidinone Formation

This compound is a direct precursor for the formation of two important classes of chiral heterocyclic compounds: oxazolines and oxazolidinones.

Oxazoline Formation The parent amino alcohol, (S)-2-amino-1-butanol, can be reacted directly with carboxylic acids or their derivatives to form chiral oxazolines. These structures are important as ligands in asymmetric catalysis and as structural motifs in bioactive molecules. nih.gov Research has shown that polyoxazolines can be synthesized in high yields through a one-pot reaction by heating (S)-2-amino-1-butanol with various polycarboxylic acids, driving the reaction by removing water or alcohol. documentsdelivered.com This method is simpler and more efficient than many traditional approaches that require harsh activating agents. documentsdelivered.com

Table 2: Synthesis of Polyoxazolines from (S)-2-Amino-1-butanol and Polycarboxylic Acids

| Carboxylic Acid Substrate | β-Amino Alcohol | Product | Reaction Time (h) | Yield (%) | Ref |

|---|---|---|---|---|---|

| Ethylenediaminetetraacetic acid (EDTA) | (R)-2-amino-1-butanol | Tetraoxazoline | 28 | 94 | documentsdelivered.com |

Oxazolidinone Formation The transformation of (S)-2-amino-1-butanol into (S)-4-ethyl-2-oxazolidinone is a cornerstone of its application as a chiral auxiliary. This cyclization is typically achieved by reacting the amino alcohol with phosgene (B1210022), a phosgene equivalent like triphosgene, or more conveniently and safely, with a dialkyl carbonate such as diethyl carbonate in the presence of a base. nih.gov The resulting oxazolidinone is a stable, crystalline solid that can be purified easily, making it a reliable and widely used tool for asymmetric synthesis. nih.gov This conversion is the gateway to leveraging the chirality of the parent amino alcohol for a vast array of stereoselective transformations. wustl.edu

In-Depth Analysis of this compound Reveals Limited Public Research on Conformational and Spectroscopic Characterization

A thorough investigation into the scientific literature for detailed conformational and spectroscopic analysis of the chemical compound this compound indicates a notable scarcity of dedicated research. While this compound is commercially available and utilized in various synthetic applications, comprehensive academic studies focusing on its specific three-dimensional structure and spectroscopic properties, as outlined, are not readily found in publicly accessible peer-reviewed journals and databases.

The requested detailed analysis, encompassing theoretical and experimental conformational studies, remains largely unaddressed for this specific molecule in published research. This includes a lack of specific data on systematic conformational searches, Density Functional Theory (DFT) calculations, and Potential Energy Hypersurface (PEHS) explorations. Similarly, experimental data from X-ray diffraction for crystal-state analysis and in-depth solution-state conformational analysis via Nuclear Magnetic Resonance (NMR) spectroscopy for this compound are not available in the scientific literature.

General methodologies for the conformational analysis of related molecules, such as other Boc-protected amino acids and amino alcohols, have been published. These studies provide a framework for how such an analysis could be conducted. For instance, research on other N-Boc protected amino acids has utilized ¹³C NMR spectroscopy to probe solvent effects on conformation, and DFT calculations have been employed to determine the stable conformers of various peptide fragments. However, these findings are not directly transferable to this compound, as the specific stereochemistry and the hydroxymethyl group in its structure will lead to unique conformational preferences.

While NMR spectra for the parent compound, (S)-(+)-2-amino-1-butanol, are available, this information does not account for the significant conformational influence of the bulky tert-butoxycarbonyl (Boc) protecting group. The presence of the Boc group introduces steric hindrance and the potential for intramolecular hydrogen bonding, which would substantially alter the conformational landscape compared to the unprotected amino alcohol.

Conformational Analysis and Spectroscopic Characterization in Academic Research

Experimental Conformational Analysis

Solution-State Conformational Analysis by Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR Investigations

Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy is a fundamental tool for determining the hydrogen environments in a molecule. For the parent compound, (S)-(+)-2-amino-1-butanol, ¹H NMR data has been reported. chemicalbook.comspectrabase.com The introduction of the N-Boc (tert-butoxycarbonyl) group in N-Boc-(S)-(-)-2-amino-1-butanol introduces characteristic signals and causes shifts in the signals of the neighboring protons.

The most notable addition to the ¹H NMR spectrum is a large singlet peak corresponding to the nine equivalent protons of the tert-butyl group of the Boc protector. This signal typically appears in the upfield region, around 1.4 ppm. Furthermore, the proton attached to the nitrogen (the NH of the carbamate) will appear as a distinct signal, often as a doublet due to coupling with the adjacent C-2 proton. The chemical shifts of the protons on the butanol backbone are also influenced by the electron-withdrawing nature of the Boc group.

¹H NMR Data for (S)-(+)-2-amino-1-butanol in CDCl₃ chemicalbook.com

| Assignment | Shift (ppm) |

| H-1a | 3.57 |

| H-1b | 3.28 |

| H-2 | 2.73 |

| H-3 | 1.44 - 1.29 |

| H-4 | 0.94 |

Note: The above data is for the parent compound, (S)-(+)-2-amino-1-butanol. The presence of the N-Boc group will alter these chemical shifts.

2D NOESY NMR Spectroscopy for Structural Elucidation

Two-dimensional Nuclear Overhauser Effect Spectroscopy (2D NOESY) is a powerful NMR technique used to determine the spatial proximity of atoms within a molecule. youtube.comcore.ac.uk This method is particularly useful for elucidating the three-dimensional structure and preferred conformations of molecules in solution. youtube.com Cross-peaks in a NOESY spectrum indicate that the correlated protons are close to each other in space (typically within 5 Å), regardless of whether they are connected through chemical bonds. youtube.comuic.edu

For this compound, a 2D NOESY experiment would be invaluable for confirming the connectivity and stereochemistry, as well as for studying the conformational effects of the bulky Boc group. For instance, NOE correlations would be expected between the protons of the tert-butyl group and adjacent protons on the butanol backbone. The presence or absence of specific cross-peaks can help to define the rotational conformation around the C2-N bond. While specific NOESY studies on this compound are not readily found in the literature, research on other amino alcohols has demonstrated the utility of this technique in establishing key structural features. researchgate.net

¹³C NMR Spectroscopy

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) spectroscopy provides information about the carbon skeleton of a molecule. As with ¹H NMR, the introduction of the N-Boc group has a significant impact on the ¹³C NMR spectrum.

The Boc group itself introduces two new carbon signals: one for the quaternary carbon of the tert-butyl group (around 80 ppm) and one for the carbonyl carbon of the carbamate (B1207046) (around 156 ppm). The chemical shifts of the carbon atoms in the butanol chain are also affected. The C-2 carbon, being directly attached to the nitrogen of the carbamate, experiences a noticeable downfield shift.

¹³C NMR Data for (S)-(+)-2-amino-1-butanol in CDCl₃ chemicalbook.comguidechem.com

| Assignment | Shift (ppm) |

| C-1 | 65.5 |

| C-2 | 55.7 |

| C-3 | 25.8 |

| C-4 | 11.2 |

Note: The above data is for the parent compound, (S)-(+)-2-amino-1-butanol. The presence of the N-Boc group will alter these chemical shifts and introduce new signals for the Boc group carbons.

Infrared (IR) Spectroscopy

The IR spectrum of (S)-(+)-2-amino-1-butanol shows a broad band in the region of 3300-3400 cm⁻¹ corresponding to the O-H and N-H stretching vibrations. nih.govnist.govnist.gov Upon addition of the Boc group, the N-H stretching vibration will be replaced by a carbamate N-H stretch, typically appearing around 3300-3400 cm⁻¹. A strong absorption band for the C=O of the carbamate group is expected to appear around 1680-1700 cm⁻¹. The O-H stretch of the alcohol group will remain as a broad band in the 3200-3600 cm⁻¹ region.

Studies on Intramolecular Hydrogen Bonding and Folded Structures

Intramolecular hydrogen bonding plays a crucial role in determining the preferred conformation and, consequently, the chemical and biological properties of molecules. In amino alcohols like this compound, the hydroxyl group (-OH) can act as a hydrogen bond donor, while the oxygen atom of the carbamate carbonyl group (C=O) can act as a hydrogen bond acceptor.

Medicinal Chemistry Research and Pharmacological Precursor Relevance of N Boc S 2 Amino 1 Butanol Derivatives

Role as a Precursor in Active Pharmaceutical Ingredient Synthesis

The stereospecific nature of N-Boc-(S)-(-)-2-amino-1-butanol is crucial for the synthesis of enantiomerically pure drugs, where one enantiomer often exhibits the desired therapeutic effect while the other may be less active or even contribute to adverse effects.

Synthesis of Antitubercular Agents (e.g., Ethambutol)

Ethambutol (B1671381) is a cornerstone in the treatment of tuberculosis. nih.gov The synthesis of ethambutol, specifically the active (S,S)-enantiomer, relies on the use of (S)-2-amino-1-butanol as a key starting material. nih.govchemicalbook.com The N-Boc protected form, this compound, serves as a stable and easily handleable intermediate in synthetic routes. The synthesis generally involves the reaction of two equivalents of (S)-2-amino-1-butanol with 1,2-dichloroethane (B1671644). chemicalbook.comgoogle.comgoogle.com The Boc protecting group in this compound can be readily removed under acidic conditions to liberate the free amine for this coupling reaction. Research has focused on optimizing the synthesis of ethambutol hydrochloride from S-(+)-2-amino-1-butanol and 1,2-dichloroethane to improve yields and purity. google.comgoogle.com Furthermore, studies have been conducted on various derivatives of (R)- and (S)-2-amino-1-butanol to explore their antimycobacterial activity, highlighting the critical role of the stereochemistry. nih.gov Ten compounds derived from the (R)-2-amino-1-butanol motif showed significant in vitro activity against Mycobacterium tuberculosis, while their (S)-enantiomers were inactive at much higher concentrations. nih.gov

Table 1: Synthesis of Ethambutol and Related Derivatives

| Starting Material | Reagent | Product | Key Findings | Reference |

| S-(+)-2-amino-1-butanol | 1,2-dichloroethane | Ethambutol hydrochloride | Development of an efficient synthesis method. | google.comgoogle.com |

| (R)-2-amino-1-butanol derivatives | Various reagents | Novel antitubercular compounds | Ten compounds showed potent activity against M. tuberculosis. | nih.gov |

| (S)-2-amino-1-butanol derivatives | Various reagents | Inactive compounds | The (S)-enantiomers of the active compounds were inactive. | nih.gov |

Synthesis of Antidepressants (e.g., (S)-Duloxetine, (R)-Fluoxetine, (R)-Atomoxetine)

This compound and its parent amine are pivotal in the asymmetric synthesis of several key antidepressant medications.

(S)-Duloxetine: This potent dual inhibitor of serotonin (B10506) and norepinephrine (B1679862) reuptake is synthesized using various strategies that often involve a chiral amino alcohol precursor. arkat-usa.orgresearchgate.net While some syntheses start from different precursors, the core structure of duloxetine (B1670986) contains a chiral amino alcohol moiety that can be derived from intermediates related to 2-amino-1-butanol. psu.edudntb.gov.uaresearchgate.net For instance, asymmetric reduction of a corresponding ketone can yield a chiral alcohol that is a precursor to (S)-duloxetine. psu.edu

(R)-Fluoxetine: The synthesis of the (R)-enantiomer of fluoxetine, a selective serotonin reuptake inhibitor (SSRI), can be achieved through multiple synthetic routes. researchgate.netresearchgate.net One approach involves the use of a chiral amino alcohol intermediate to establish the desired stereocenter. A concise total synthesis of (R)-Fluoxetine has been reported starting from benzaldehyde, which is converted to a chiral homoallylic alcohol and subsequently to the final product in six steps with a high enantiomeric excess. researchgate.net

(R)-Atomoxetine: Similar to fluoxetine, atomoxetine (B1665822) is a selective norepinephrine reuptake inhibitor. Its synthesis also relies on the establishment of a specific stereocenter, for which chiral amino alcohols are valuable precursors. The synthesis of (S)-fluoxetine, nisoxetine, and (R)-tomoxetine can utilize (S)-3-chloro-1-phenylpropanol as a key intermediate, which is a chiral alcohol. researchgate.net

Prodrug Synthesis and Enantiomeric Separation Studies

The chemical scaffold of this compound is also utilized in the development of prodrugs and in studies focused on enantiomeric separation. Prodrugs are inactive or less active derivatives of a drug that are converted to the active form in the body. This approach can be used to improve pharmacokinetic properties of a drug.

Recent research has explored the use of chiral porous organic cages (POCs) for the enantioselective recognition of 2-amino-1-butanol. mdpi.com Specifically, a potentiometric sensor using a PVC membrane modified with a chiral POC, CC3-R, demonstrated enantioselectivity towards S-2-amino-1-butanol. mdpi.com This sensor showed a near-Nernstian response and could distinguish between the S- and R-enantiomers, highlighting a potential application in quality control and analytical chemistry for enantiomeric separation and determination. mdpi.com

Investigation of Biological Activities of Derived Compounds

Beyond their role as precursors, derivatives of 2-amino-1-butanol have been investigated for their own intrinsic biological activities.

Analgesic Activity Research

New hybrid compounds incorporating a pyrrolidine-2,5-dione and thiophene (B33073) ring, derived from related amino alcohol structures, have been synthesized and evaluated for their antinociceptive (analgesic) activity. mdpi.com In studies using the hot plate test and writhing tests, some of these compounds exhibited significant peripheral analgesic effects, with one compound showing activity comparable to aspirin (B1665792) in the writhing test. mdpi.com This suggests that the aminobutanol (B45853) scaffold can be a valuable starting point for the development of new pain-relieving agents.

Anticonvulsant Activity Research

The search for new antiepileptic drugs has led to the synthesis and evaluation of various amino acid derivatives. nih.gov A series of benzylamides of N-alkylated and N-acylated amino acids have been synthesized and tested for their anticonvulsant properties in animal models. nih.gov One promising compound from this series demonstrated significant activity against seizures induced by various agents, including bicuculline, pentylenetetrazol (PTZ), and kainic acid. nih.gov

Furthermore, novel alaninamide derivatives have been developed and shown to have potent anticonvulsant activity in maximal electroshock (MES) and 6 Hz seizure models in mice. semanticscholar.org One lead compound from this series exhibited a favorable therapeutic window with low potential for motor impairment. semanticscholar.org Similarly, derivatives of 3-(3-methylthiophen-2-yl)-pyrrolidine-2,5-dione have been synthesized and shown to possess anticonvulsant activity in MES and 6 Hz tests, with one compound showing higher potency than the reference drugs valproic acid and ethosuximide (B1671622) in these models. mdpi.com Research has also been conducted on amino acid hydantoin (B18101) derivatives and their lithium salts, which have shown promise in preventing convulsive seizures in animal models. ffhdj.com

Table 2: Investigated Biological Activities of Derived Compounds

| Compound Class | Biological Activity Investigated | Key Findings | Reference |

| Hybrid pyrrolidine-2,5-dione and thiophene derivatives | Antinociceptive (Analgesic) | Significant peripheral analgesic activity observed in animal models. | mdpi.com |

| Benzylamides of amino acids | Anticonvulsant | A promising compound showed broad-spectrum anticonvulsant activity. | nih.gov |

| Alaninamide derivatives | Anticonvulsant | A lead compound demonstrated potent activity and a favorable safety profile. | semanticscholar.org |

| 3-(3-Methylthiophen-2-yl)-pyrrolidine-2,5-dione derivatives | Anticonvulsant | One compound showed higher potency than reference anticonvulsant drugs. | mdpi.com |

| Amino acid hydantoin derivatives | Anticonvulsant | Compounds showed efficacy in preventing convulsive seizures. | ffhdj.com |

Mutagenicity Inhibition Studies

While direct studies on the mutagenicity inhibition of this compound are not extensively documented in publicly available research, the broader class of amino acid and aminobutanol derivatives has been a subject of interest in antimutagenic research. The core structure of these compounds provides a versatile scaffold for developing novel therapeutic agents.

Research into other complex amine-containing compounds has identified significant antimutagenic properties. For instance, N-methyl-valyl-amiclenomycin (BA-2), a compound isolated from Streptomyces sp., has demonstrated notable activity against UV-induced mutagenesis in Escherichia coli. nih.gov This compound was also found to suppress mutations induced by chemical mutagens like 4-nitroquinoline (B1605747) N-oxide (4-NQO) and furylfuramide (B1674289) (AF-2). nih.gov The mechanism of action is believed to be the inhibition of the inducible error-prone SOS repair system in bacteria. nih.gov The structural unit of 4-amino-2,5-cyclohexadiene is considered essential for its antimutagenic activity. nih.gov

Furthermore, studies on the base analog 6-N-hydroxylaminopurine (HAP), a potent mutagen, have revealed various antimutagenesis mechanisms that protect cells from its effects. nih.gov These protective mechanisms are crucial for maintaining genetic integrity. The investigation of such mechanisms in relation to various amino acid derivatives, including those derived from aminobutanol, is a continuing area of research. These studies highlight the potential for derivatives of compounds like this compound to be explored for similar protective effects against DNA damage.

Application in Enantioselective Potentiometric Sensors for Bioanalytical Research

The chiral nature of this compound and its parent compound, (S)-2-amino-1-butanol, makes them highly relevant in the field of enantioselective analysis. Specifically, derivatives of 2-amino-1-butanol have been successfully utilized in the development of potentiometric sensors for chiral discrimination, which is critical in pharmaceutical and biomedical research.

A significant application is the use of (S)-2-amino-1-butanol in sensors designed to recognize and quantify specific enantiomers. Research has demonstrated the development of an enantioselective potentiometric sensor using a polyvinyl chloride (PVC) membrane electrode modified with a chiral porous organic cage (POC), specifically CC3-R. nih.govnih.govmdpi.com This sensor showed a remarkable ability to selectively detect S-2-amino-1-butanol over its R-enantiomer. nih.govnih.gov

The optimized sensor, containing 3% CC3-R, exhibited a near-Nernstian response of 25.8 ± 0.3 mV/decade for S-2-amino-1-butanol and demonstrated clear enantioselectivity. nih.govmdpi.com The potential response values of mixed solutions were shown to have a positive linear correlation with the proportion of the S-enantiomer, confirming the sensor's capability for selective recognition. mdpi.com A similar approach using a different chiral porous organic cage, CC9, also showed good discrimination toward S-2-aminobutanol. researchgate.net

These sensors offer a simple, rapid, and affordable alternative to more complex methods like gas chromatography (GC) and high-performance liquid chromatography (HPLC) for chiral discrimination. nih.gov The development of such sensors is crucial as 2-amino-1-butanol is a key intermediate in the synthesis of pharmaceuticals like the antituberculosis agent (S,S)-ethambutol. mdpi.com

Data Tables

Table 1: Performance of Enantioselective Potentiometric Sensor for S-2-amino-1-butanol

| Parameter | Value | Reference |

| Chiral Selector | CC3-R Porous Organic Cage | nih.govnih.govmdpi.com |

| Membrane Matrix | Polyvinyl Chloride (PVC) | nih.govnih.gov |

| Optimal Selector Content | 3 wt% | mdpi.com |

| Target Analyte | S-2-amino-1-butanol | nih.govnih.gov |

| Potentiometric Response | 25.8 ± 0.3 mV/decade | nih.govnih.gov |

| Enantioselectivity Coefficient (log KPotS,R) | -0.98 | nih.govnih.gov |

| Effective pH Range | 6.0 - 9.0 | nih.govnih.gov |

Table 2: Investigated Antimutagenic Agents and their Effects

| Agent | Organism/System | Mutagen(s) Inhibited | Mechanism of Action | Reference |

| N-methyl-valyl-amiclenomycin (BA-2) | Escherichia coli WP2 | UV, 4-NQO, AF-2 | Inhibition of inducible error-prone SOS repair | nih.gov |

| 6-N-hydroxylaminopurine (HAP) protective mechanisms | Bacteria and Yeast | 6-N-hydroxylaminopurine | Various cellular antimutagenesis mechanisms | nih.gov |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.